molecular formula C20H21ClN6O2 B2400820 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1291858-79-1

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2400820
CAS RN: 1291858-79-1
M. Wt: 412.88
InChI Key: GPULQJLNDVWAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a triazole ring, a piperazine ring, an amine group, and a methoxy group. The presence of these functional groups suggests that the compound could have various chemical properties and potential applications, particularly in medicinal chemistry .

Scientific Research Applications

Antimicrobial Activities

  • Various triazole derivatives, including those similar to the chemical , have been synthesized and evaluated for antimicrobial activities. Some of these compounds exhibited good or moderate activities against microorganisms, suggesting potential applications in antimicrobial therapies (Bektaş et al., 2007).
  • Another study synthesized novel triazole analogues of piperazine, which showed significant inhibition of bacterial growth, indicating potential use in treating bacterial infections (Nagaraj et al., 2018).

Anticancer and Antituberculosis Applications

  • Research on (piperazin-1-yl) methanone derivatives has shown significant anticancer and antituberculosis activities in vitro. Some of these compounds, similar in structure to the chemical , could potentially be developed into therapies for cancer and tuberculosis (Mallikarjuna et al., 2014).

G Protein-Coupled Receptor Antagonists

  • Small molecule antagonists of G protein-coupled receptors have been synthesized, with some compounds exhibiting subnanomolar potencies. This suggests possible applications in targeting G protein-coupled receptors for various therapeutic purposes (Romero et al., 2012).

Central Nervous System Applications

  • A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, with structures similar to the chemical , demonstrated central nervous system depressant activity and potential anticonvulsant properties. This opens up avenues for exploring such compounds in CNS-related therapies (Butler et al., 1984).

Antifungal Activity

  • Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized and shown to possess antifungal activity, indicating potential use in antifungal treatments (Lv et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone' involves the reaction of 3-chloroaniline with sodium azide to form 5-azido-3-chloroaniline, which is then reacted with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole. This compound is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of copper(I) iodide to form the final product.", "Starting Materials": [ "3-chloroaniline", "sodium azide", "propargyl alcohol", "4-(2-methoxyphenyl)piperazine", "copper(I) iodide" ], "Reaction": [ "3-chloroaniline is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-azido-3-chloroaniline.", "5-azido-3-chloroaniline is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole.", "5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form the final product '(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone'." ] }

CAS RN

1291858-79-1

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.88

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN6O2/c1-29-17-8-3-2-7-16(17)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-15-6-4-5-14(21)13-15/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25)

InChI Key

GPULQJLNDVWAKI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.